1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzodioxole ring, a piperazine moiety, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the piperazine moiety, and the coupling of these components with the dimethoxyphenyl group. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE include:
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE: Another similar compound with slight modifications in the aromatic rings or the piperazine moiety, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-26-18-5-3-16(11-20(18)27-2)13-22(25)24-9-7-23(8-10-24)14-17-4-6-19-21(12-17)29-15-28-19/h3-6,11-12H,7-10,13-15H2,1-2H3 |
InChI Key |
YRNCLUVVXRLLPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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